molecular formula C33H31Cl2N3O5 B605007 3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride CAS No. 1433286-70-4

3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride

Cat. No.: B605007
CAS No.: 1433286-70-4
M. Wt: 620.53
InChI Key: LELLCPHHYHLWBH-UHFFFAOYSA-N
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Description

Cyclic adenosine monophosphate response element-binding protein (CREB) inhibitors are compounds that specifically target and inhibit the activity of CREB, a transcription factor that plays a crucial role in regulating gene expression in response to various cellular signals. CREB is involved in numerous physiological processes, including cell growth, differentiation, survival, and memory formation. Overexpression and hyperactivation of CREB have been linked to various diseases, particularly cancer, making CREB inhibitors a significant focus in therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CREB inhibitors involves multiple steps, including the design and optimization of molecules that can effectively bind to the CREB protein and inhibit its activity. One of the well-known CREB inhibitors, 666-15, is synthesized through a series of chemical reactions that involve the formation of key intermediates and the final product under controlled conditions .

Industrial Production Methods: Industrial production of CREB inhibitors requires large-scale synthesis processes that ensure high yield and purity of the final product. This involves the use of advanced chemical engineering techniques, including continuous flow reactors and automated synthesis platforms, to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions: CREB inhibitors undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen from the inhibitor molecule.

    Reduction: Involves the addition of hydrogen or the removal of oxygen from the inhibitor molecule.

    Substitution: Involves the replacement of one functional group in the inhibitor molecule with another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the CREB inhibitor molecule and the reaction conditions used. For example, oxidation of a hydroxyl group may result in the formation of a ketone or aldehyde .

Scientific Research Applications

CREB inhibitors have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: CREB inhibitors, such as 666-15, are unique in their ability to selectively inhibit CREB activity without affecting other transcription factors. This specificity is achieved through the design of molecules that precisely target the KID domain of CREB, ensuring minimal off-target effects. In contrast, other similar compounds, like KG-501 and GSKJ4, may have broader effects on multiple pathways, making them less selective but potentially useful in different therapeutic contexts .

Properties

IUPAC Name

3-(3-aminopropoxy)-N-[2-[3-[(4-chloro-2-hydroxyphenyl)carbamoyl]naphthalen-2-yl]oxyethyl]naphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30ClN3O5.ClH/c34-25-10-11-28(29(38)20-25)37-33(40)27-17-22-7-2-4-9-24(22)19-31(27)42-15-13-36-32(39)26-16-21-6-1-3-8-23(21)18-30(26)41-14-5-12-35;/h1-4,6-11,16-20,38H,5,12-15,35H2,(H,36,39)(H,37,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELLCPHHYHLWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)O)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 2
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 5
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride

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